

Comparative Efficacy Analysis: ER-176 vs. CC-591 in Oncology Models

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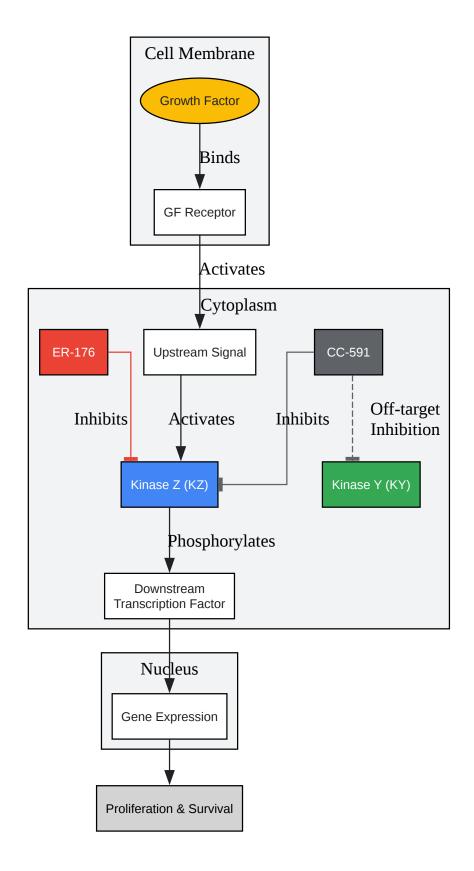


This guide provides a detailed comparison of **ER-176** and a competitor compound, CC-591, both targeting the pro-oncogenic Kinase Z (KZ). The data presented herein demonstrates the superior selectivity and efficacy of **ER-176** in preclinical models of cancer.

Overview of Kinase Z Signaling

Kinase Z (KZ) is a critical enzyme in the "Tumor Growth Pathway" (TGP), a signaling cascade frequently dysregulated in various cancers. Upon activation by upstream signals, KZ phosphorylates and activates downstream transcription factors, leading to the expression of genes involved in cell proliferation and survival. **ER-176** is a novel, highly selective inhibitor of KZ, while CC-591 is a first-generation inhibitor with known off-target activity against Kinase Y (KY).





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Figure 1: Simplified Kinase Z (KZ) signaling pathway.



In Vitro Efficacy and Selectivity

The inhibitory activity of **ER-176** and CC-591 was assessed against KZ and a panel of related kinases, including the known off-target kinase KY for CC-591. **ER-176** demonstrates significantly higher potency and selectivity for KZ.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) | Selectivity (vs. KY) |
|----------|---------------|-----------|----------------------|
| ER-176 | Kinase Z (KZ) | 1.2 | >800x |
| | Kinase Y (KY) | >1000 | |
| CC-591 | Kinase Z (KZ) | 15.8 | ~3x |

| | Kinase Y (KY) | 52.1 | |

Cellular Potency in Cancer Models

The anti-proliferative effects of both compounds were evaluated in the KZ-dependent human colon adenocarcinoma cell line, HT-29.

Table 2: Anti-Proliferative Activity in HT-29 Cells

| Compound | EC50 (nM) |
|----------|-----------|
| ER-176 | 8.5 |

| CC-591 | 95.2 |

In Vivo Efficacy in Xenograft Model

The in vivo anti-tumor activity of **ER-176** and CC-591 was evaluated in a subcutaneous HT-29 xenograft mouse model. **ER-176** treatment resulted in superior tumor growth inhibition compared to CC-591 at equivalent doses.

Table 3: In Vivo Anti-Tumor Efficacy (HT-29 Xenograft)

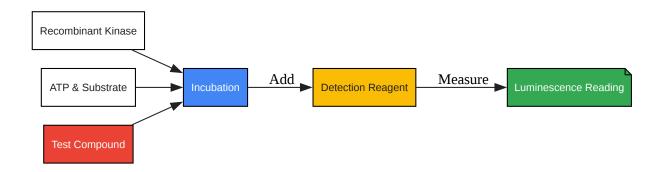


| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
|-----------------|------------------|-----------------------------|
| Vehicle Control | - | 0 |
| ER-176 | 10 | 85.2 |

| CC-591 | 10 | 42.6 |

Experimental Protocols

A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compounds.



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Figure 2: Workflow for the in vitro kinase IC50 assay.

- Protocol: Recombinant human KZ or KY enzyme was incubated with a peptide substrate and ATP in a 384-well plate.
- Test compounds (ER-176 or CC-591) were added in a 10-point serial dilution.
- The reaction was allowed to proceed for 60 minutes at room temperature.
- A luminescence-based detection reagent was added to quantify the amount of ATP remaining.

Validation & Comparative





 Luminescence was measured using a plate reader, and IC50 values were calculated using a four-parameter logistic curve fit.

This assay measures the ability of a compound to inhibit cell proliferation.

- Protocol: HT-29 cells were seeded in 96-well plates and allowed to adhere overnight.
- Cells were treated with serial dilutions of **ER-176** or CC-591 for 72 hours.
- A resazurin-based reagent was added, and plates were incubated for 4 hours.
- Fluorescence was measured to determine the number of viable cells.
- EC50 values were calculated from dose-response curves.

This study evaluates the in vivo efficacy of the compounds in a live animal model.

- Protocol: Female athymic nude mice were subcutaneously inoculated with HT-29 cells.
- When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).
- Compounds (ER-176 or CC-591) or a vehicle control were administered orally once daily (QD).
- Tumor volumes and body weights were measured twice weekly for 21 days.
- Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
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